molecular formula C9H9N5O B7789353 5-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-3-one

5-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-3-one

Cat. No.: B7789353
M. Wt: 203.20 g/mol
InChI Key: GBRJEFNVNOKAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that features a pyridine ring attached to a triazine ring via a methylamino linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-3-one typically involves the reaction of 3-aminomethylpyridine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-aminomethylpyridine attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

5-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential scaffold for the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar applications in medicinal chemistry.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its use as a scaffold in drug design.

    N-(pyridin-2-yl)amides: Compounds with similar structural features and applications.

Uniqueness

5-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-3-one is unique due to its specific combination of a pyridine and triazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(pyridin-3-ylmethylamino)-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c15-9-13-8(6-12-14-9)11-5-7-2-1-3-10-4-7/h1-4,6H,5H2,(H2,11,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRJEFNVNOKAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC(=O)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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